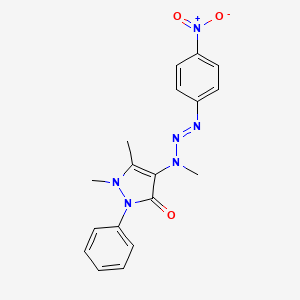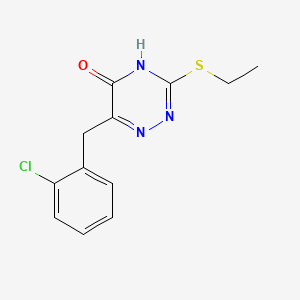![molecular formula C10H7ClN2OS B13376688 7-chloro-3,3a-dihydropyrrolo[3,2-b][1,4]benzothiazin-2(1H)-one](/img/structure/B13376688.png)
7-chloro-3,3a-dihydropyrrolo[3,2-b][1,4]benzothiazin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-chloro-3,3a-dihydropyrrolo[3,2-b][1,4]benzothiazin-2(1H)-one is a heterocyclic compound that features a unique structure combining a pyrrole ring fused with a benzothiazine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-3,3a-dihydropyrrolo[3,2-b][1,4]benzothiazin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with chloroacetyl chloride to form an intermediate, which then undergoes cyclization with a suitable pyrrole derivative . The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the process.
化学反応の分析
Types of Reactions
7-chloro-3,3a-dihydropyrrolo[3,2-b][1,4]benzothiazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions employed.
科学的研究の応用
7-chloro-3,3a-dihydropyrrolo[3,2-b][1,4]benzothiazin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, including organic semiconductors and dyes.
作用機序
The mechanism of action of 7-chloro-3,3a-dihydropyrrolo[3,2-b][1,4]benzothiazin-2(1H)-one involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interact with DNA, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation, but its unique structure allows for diverse interactions at the molecular level .
類似化合物との比較
Similar Compounds
Pyrrolo[3,2-b]pyrrole-1,4-dione: This compound shares a similar pyrrole core but differs in its functional groups and overall structure.
Dihydropyrrolo[3,4-c]pyrrole-1,4-dione: Another related compound with a different arrangement of the pyrrole and benzothiazine rings.
Uniqueness
7-chloro-3,3a-dihydropyrrolo[3,2-b][1,4]benzothiazin-2(1H)-one is unique due to its specific chloro and benzothiazine functionalities, which confer distinct chemical reactivity and biological activity.
特性
分子式 |
C10H7ClN2OS |
|---|---|
分子量 |
238.69 g/mol |
IUPAC名 |
7-chloro-3,3a-dihydro-1H-pyrrolo[3,2-b][1,4]benzothiazin-2-one |
InChI |
InChI=1S/C10H7ClN2OS/c11-5-1-2-7-6(3-5)12-10-8(15-7)4-9(14)13-10/h1-3,8H,4H2,(H,12,13,14) |
InChIキー |
FIBMIUFYLLAFCX-UHFFFAOYSA-N |
正規SMILES |
C1C2C(=NC3=C(S2)C=CC(=C3)Cl)NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[3-(allyloxy)phenyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13376621.png)
![1,3-benzothiazol-2-yl[1-(3-chlorophenyl)-4-(2-furoyl)-1H-pyrazol-3-yl]methanone](/img/structure/B13376622.png)
![1H-indole-2,3-dione 3-[(6-chloro-2-pyridinyl)hydrazone]](/img/structure/B13376626.png)
![1-Amino-2,7-dibutyl-3,8-dioxo-6-phenyl-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile](/img/structure/B13376632.png)
![N-[2-oxo-2-[2-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]ethyl]benzamide](/img/structure/B13376636.png)

![N-{3-[(2-phenylethyl)sulfonyl]-1H-1,2,4-triazol-5-yl}acetamide](/img/structure/B13376638.png)


![N-methyl-N-[4-(9-methyl-9H-carbazol-3-yl)-1,3-thiazol-2-yl]amine](/img/structure/B13376660.png)
![N-(4-{bis[4-(diethylamino)phenyl]phosphoryl}phenyl)-N,N-diethylamine](/img/structure/B13376663.png)
![3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13376664.png)
![3-(Azepan-1-ylmethyl)-6-(3,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13376669.png)
